![molecular formula C7H5F3N4 B2699188 5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 313387-24-5](/img/structure/B2699188.png)
5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with a unique fused ring system. It combines a triazole ring and a thiadiazine ring, resulting in a hybrid nucleus. The compound’s structure allows for specific interactions with various biological targets due to its hydrogen bond accepting and donating characteristics .
Synthesis Analysis
Several synthetic approaches exist for preparing triazolothiadiazine derivatives. Researchers have explored diverse methods to synthesize this scaffold. These approaches are crucial for drug design and development. Notably, the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring yield four isomeric variants of triazolothiadiazine: 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines (I), 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines (II), 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines (III), and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines (IV) (see Fig. 1 in the cited review article) .
Molecular Structure Analysis
The molecular structure of 5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine can be visualized using tools like the NIST Chemistry WebBook . It consists of a triazolo ring fused with a thiadiazine ring, creating a compact pharmacophore.
Chemical Reactions Analysis
Research has explored the reactivity of this compound. Notably, one study identified a derivative (compound 20) with promising inhibitory activity against influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
Physical And Chemical Properties Analysis
Future Directions
properties
IUPAC Name |
5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c1-4-2-5(7(8,9)10)14-6(13-4)11-3-12-14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCIYLFZDNWHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

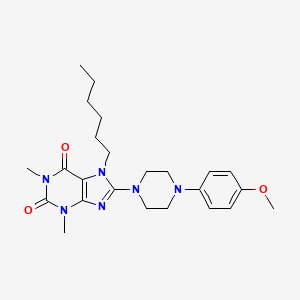
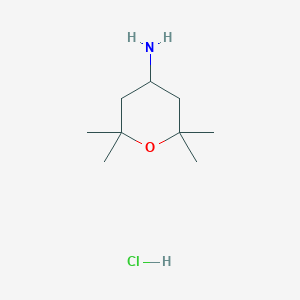
![Methyl 3-{[2-({2-[(2-morpholinoacetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2699109.png)

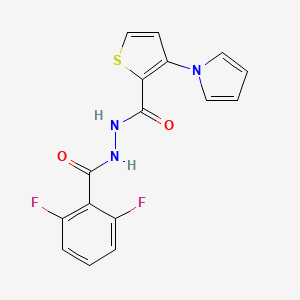
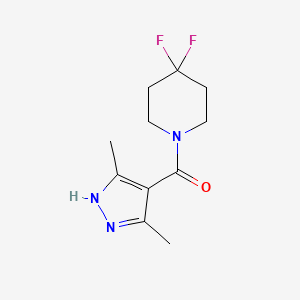
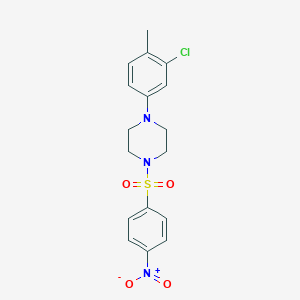
![6-(2-Hydroxyethyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2699117.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide](/img/structure/B2699118.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2699120.png)
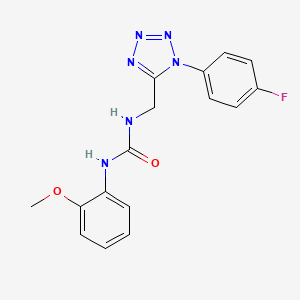
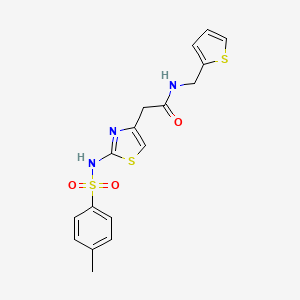
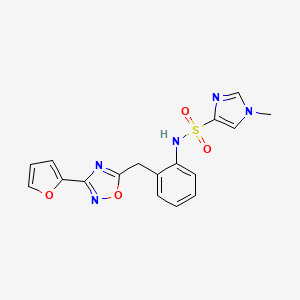
![1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2699128.png)